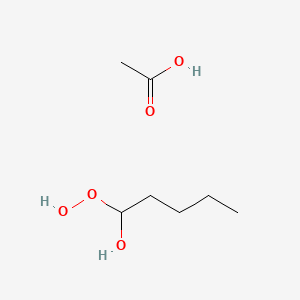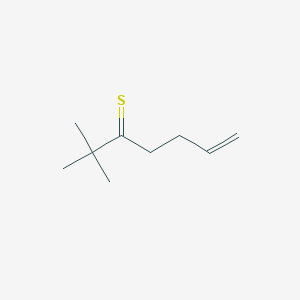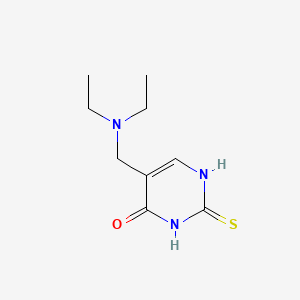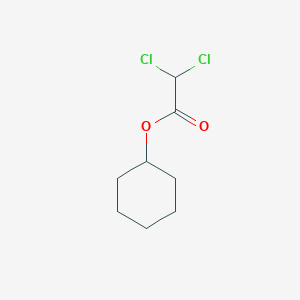
(4-Pentylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pentylphenyl)acetonitrile is an organic compound with the molecular formula C13H17N It is characterized by a phenyl ring substituted with a pentyl group at the para position and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenyl)acetonitrile typically involves the reaction of 4-pentylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (4-Pentylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMSO under reflux conditions.
Major Products:
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Pentylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Pentylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The phenyl ring and pentyl group contribute to the compound’s hydrophobic interactions, influencing its binding affinity to specific targets.
Comparison with Similar Compounds
Benzyl cyanide: Similar structure but lacks the pentyl group.
Phenylacetonitrile: Similar structure but lacks the pentyl group.
4-Hydroxyphenylacetonitrile: Similar structure but has a hydroxyl group instead of a pentyl group.
Uniqueness: (4-Pentylphenyl)acetonitrile is unique due to the presence of the pentyl group, which enhances its hydrophobicity and potentially alters its reactivity and binding properties compared to other similar compounds.
Properties
CAS No. |
60982-71-0 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(4-pentylphenyl)acetonitrile |
InChI |
InChI=1S/C13H17N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9H,2-5,10H2,1H3 |
InChI Key |
VIHLCKLXWFKRFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


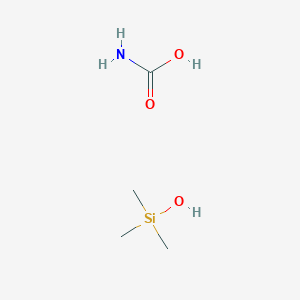
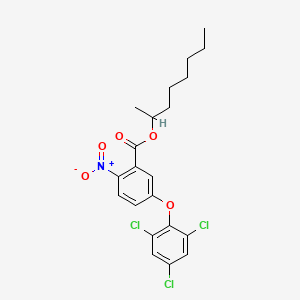



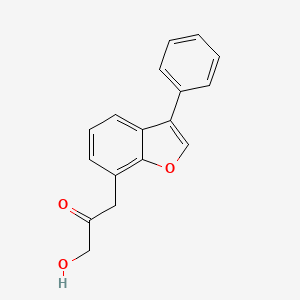
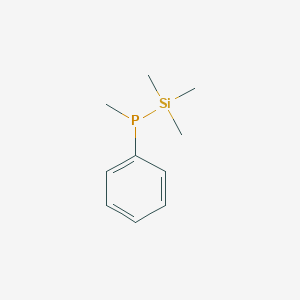
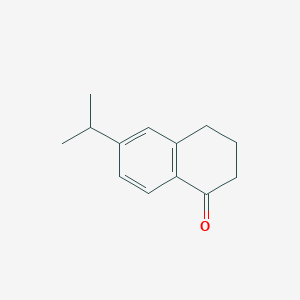
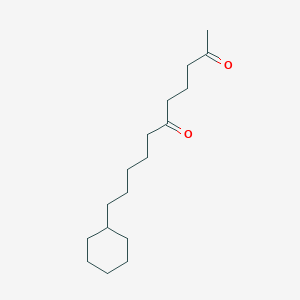
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)
